N-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbamothioyl}-3,4,5-triethoxybenzamide
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Overview
Description
N-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbamothioyl}-3,4,5-triethoxybenzamide is a complex organic compound that belongs to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Preparation Methods
The synthesis of N-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbamothioyl}-3,4,5-triethoxybenzamide typically involves multiple steps. One common method involves the reaction of phthalimide with glycine methyl ester under basic conditions to form phthalimide glycine methyl ester . This intermediate can then be further reacted with other reagents to introduce the desired functional groups and complete the synthesis.
Chemical Reactions Analysis
N-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbamothioyl}-3,4,5-triethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme inhibition and protein interactions. In medicine, it may be investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties. In industry, it can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbamothioyl}-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to the inhibition of certain enzymes or the modulation of protein-protein interactions, resulting in various biological effects .
Comparison with Similar Compounds
Similar compounds to N-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbamothioyl}-3,4,5-triethoxybenzamide include other phthalimide derivatives, such as N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide and 2-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione . These compounds share similar structural features but may differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C28H27N3O6S |
---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
N-[[3-(1,3-dioxoisoindol-2-yl)phenyl]carbamothioyl]-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C28H27N3O6S/c1-4-35-22-14-17(15-23(36-5-2)24(22)37-6-3)25(32)30-28(38)29-18-10-9-11-19(16-18)31-26(33)20-12-7-8-13-21(20)27(31)34/h7-16H,4-6H2,1-3H3,(H2,29,30,32,38) |
InChI Key |
PDQNLAYEMVUXST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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